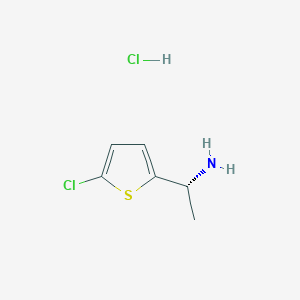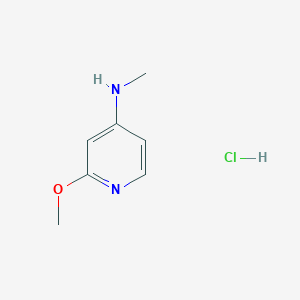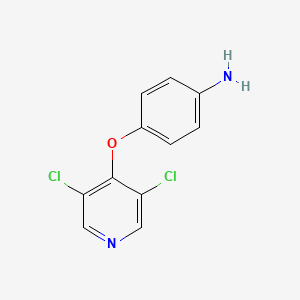
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine
概要
説明
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine is a chemical compound that features a pyridine ring substituted with two chlorine atoms and an amine group attached to a phenyl ring via an ether linkage
作用機序
Target of Action
The primary targets of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine are VLA-4 and/or alpha4/beta7 . These are integrins, a type of cell adhesion molecule that plays a crucial role in cell-cell interactions and cell-extracellular matrix interactions .
Mode of Action
This compound acts as an antagonist of VLA-4 and/or alpha4/beta7 . By binding to these integrins, it inhibits or prevents cell adhesion, thereby disrupting cell-cell and cell-matrix interactions .
Biochemical Pathways
The inhibition of cell adhesion by this compound affects various biochemical pathways. It can prevent cell-adhesion mediated pathologies, which are implicated in a wide range of diseases, including Alzheimer’s disease, asthma, atherosclerosis, inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell adhesion. This can lead to the prevention or treatment of various diseases associated with cell-adhesion mediated pathologies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine typically involves the reaction of 4-aminophenol with 3,5-dichloropyridine under specific conditions. One common method includes:
Nucleophilic Substitution Reaction: The phenolic hydroxyl group of 4-aminophenol reacts with 3,5-dichloropyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often employing continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 4-(3,5-Dichloro-pyridin-4-yloxy)-phenol
- 3,5-Dichloro-4-pyridylamine
- 4-(3,5-Dichloro-pyridin-4-yloxy)-benzoic acid
Uniqueness
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine is unique due to the presence of both the dichloropyridine and phenylamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
4-(3,5-dichloropyridin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-5-15-6-10(13)11(9)16-8-3-1-7(14)2-4-8/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDXOLFZWRSQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)
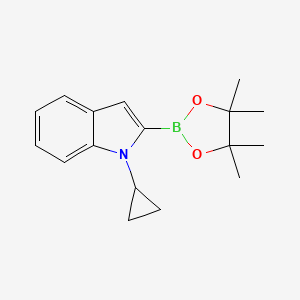

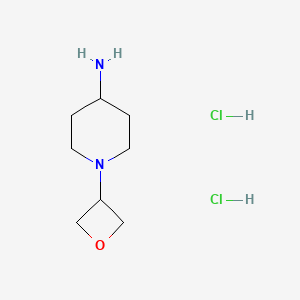
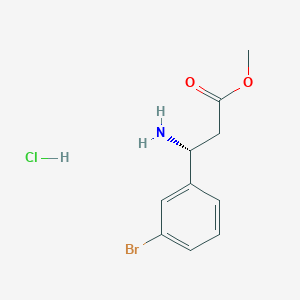
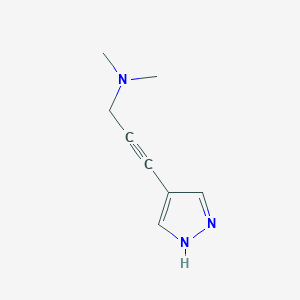
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
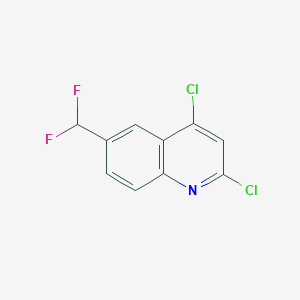
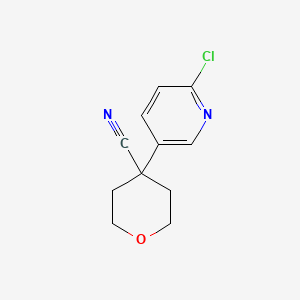
![3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline](/img/structure/B1429818.png)

